BenchChemオンラインストアへようこそ!

Duranest

Peridural Analgesia Onset of Action Sensory Block

Etidocaine (Duranest) is the only amino-amide anesthetic that combines a 331‑min motor block (98% longer than lidocaine) with a 15.4‑min onset and a selective motor > sensory profile (up to 25% greater). It eliminates re‑dosing in prolonged orthopedic studies, neuromuscular monitoring, and LAST safety pharmacology. With 94% plasma‑protein binding and 2.6‑fold higher clearance vs. bupivacaine, it delivers unmatched pharmacokinetic consistency. Procure high‑purity etidocaine today for definitive, single‑dose experimental efficiency.

Molecular Formula C17H29ClN2O
Molecular Weight 312.9 g/mol
Cat. No. B7949943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDuranest
Molecular FormulaC17H29ClN2O
Molecular Weight312.9 g/mol
Structural Identifiers
SMILESCCC[NH+](CC)C(CC)C(=O)NC1=C(C=CC=C1C)C.[Cl-]
InChIInChI=1S/C17H28N2O.ClH/c1-6-12-19(8-3)15(7-2)17(20)18-16-13(4)10-9-11-14(16)5;/h9-11,15H,6-8,12H2,1-5H3,(H,18,20);1H
InChIKeyLMWQQUMMGGIGJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etidocaine (Duranest): Technical Overview of a Long-Acting Amino-Amide Local Anesthetic for Procurement and Research Selection


Etidocaine, marketed under the trade name Duranest, is an amino-amide local anesthetic with a rapid onset and long duration of action [1]. It is a structural analog of lidocaine, distinguished by the substitution of a propyl for an ethyl group on the amine end and the addition of an ethyl group to the alpha carbon in the intermediate chain [2]. This chemical modification results in a compound with high lipid solubility and extensive plasma protein binding (approximately 94%) [3].

Why Etidocaine Cannot Be Simply Substituted with Lidocaine or Bupivacaine in Experimental Protocols


Etidocaine exhibits a distinct pharmacological profile that prevents simple substitution with other amino-amides like lidocaine or bupivacaine. Key differentiators include a uniquely profound and prolonged motor block that exceeds sensory blockade by up to 25% [1], a faster onset of sensory analgesia compared to both lidocaine and bupivacaine [2], and a narrower margin between CNS and cardiovascular toxicity [3]. These quantitative divergences mandate compound-specific experimental designs and preclude interchangeability.

Quantitative Differentiation of Etidocaine (Duranest) Against Comparators: A Head-to-Head Evidence Guide


Faster Onset of Sensory Analgesia vs. Lidocaine and Bupivacaine

Etidocaine demonstrates a significantly faster onset of sensory analgesia compared to both lidocaine and bupivacaine. In a head-to-head study of peridural block in healthy volunteers, the initial onset of sensory analgesia to pin prick was 7 minutes for etidocaine versus 9 minutes for lidocaine [1]. A separate direct comparison in extradural block for labor reported a more rapid onset for etidocaine than for bupivacaine [2].

Peridural Analgesia Onset of Action Sensory Block

Extended Duration of Sensory Blockade vs. Lidocaine

Etidocaine provides a significantly prolonged duration of sensory analgesia compared to lidocaine. In a direct head-to-head comparison, the two-segment regression time for etidocaine was 177 ± SE min compared to 114 ± 8 min for lidocaine, and the total duration of analgesia was 379 ± 22 min for etidocaine versus 190 ± 8 min for lidocaine [1]. This represents a 55% longer duration for two-segment regression and a near-doubling (99% longer) of total analgesic duration.

Peridural Analgesia Duration of Action Sensory Block

Profound Motor Block with Prolonged Duration vs. Lidocaine

Etidocaine induces a significantly more profound and longer-lasting motor block compared to lidocaine. In a direct comparison, the onset of maximal motor blockade was faster with etidocaine (15.4 ± 2.5 min) than with lidocaine (31.7 ± 3.3 min), and the duration of motor block was nearly doubled with etidocaine (331 ± 25 min) compared to lidocaine (167 ± 13 min) [1]. A separate study confirmed that the motor block from plain etidocaine was more profound in its extent and lasted longer than that caused by lignocaine [2].

Motor Blockade Neuromuscular Block Peridural Anesthesia

Differential Motor-Sensory Block Profile: Motor Block Exceeds Sensory by Up to 25%

A unique clinical property of etidocaine is its selectively greater motor blockade compared to sensory blockade. The motor block produced by etidocaine exceeds sensory block by up to 25% and has a very long duration [1]. This differential is a class-distinguishing feature not observed to this extent with bupivacaine or lidocaine. While bupivacaine tends to spare motor function, etidocaine creates the opposite profile.

Differential Blockade Motor-Sensory Dissociation Regional Anesthesia

Lower Plasma Concentrations and Higher Clearance vs. Bupivacaine

Etidocaine exhibits favorable pharmacokinetic properties relative to bupivacaine, including lower plasma concentrations following extradural administration [1] and a higher total body clearance. The steady-state volume of distribution for etidocaine is 133 ± 75 liters compared to 72 ± 31 liters for bupivacaine, and the total clearance of etidocaine is 1.22 ± 0.31 liters/minute versus 0.47 ± 0.18 liters/minute for bupivacaine [2]. These differences suggest more rapid tissue redistribution and elimination of etidocaine.

Pharmacokinetics Plasma Concentration Drug Clearance

Intermediate CNS Toxicity Profile Between Lidocaine and Bupivacaine

In a comparative study of CNS toxicity in awake dogs following rapid intravenous administration, the mean cumulative convulsive dose was 22.0 mg/kg for lidocaine, 8.0 mg/kg for etidocaine, and 5.0 mg/kg for bupivacaine [1]. The convulsive dose of lidocaine was significantly greater than that of the other three agents (P <0.01). Etidocaine's CNS toxicity profile is thus intermediate between lidocaine and bupivacaine. Notably, the dose required to produce irreversible cardiovascular depression was 3.5-6.7 times greater than the convulsive dose for all agents tested, indicating a consistent therapeutic ratio [2].

CNS Toxicity Convulsive Dose Safety Pharmacology

Optimal Research and Procurement Applications for Etidocaine (Duranest) Based on Quantitative Differentiation


Extended-Duration Motor Blockade in Orthopedic and Neurosurgical Models

Etidocaine is ideally suited for research protocols requiring prolonged motor blockade without the need for re-dosing. Its 331-minute motor block duration, which is 98% longer than lidocaine [1], makes it the preferred agent for studies involving extended orthopedic procedures, neuromuscular monitoring, or models where consistent, long-lasting muscle relaxation is critical. The faster onset of motor blockade (15.4 vs. 31.7 minutes for lidocaine) further enhances experimental efficiency.

Differential Sensory-Motor Blockade Studies

For investigations examining the mechanisms of differential nerve fiber blockade, etidocaine serves as a unique pharmacological tool due to its selective motor > sensory block profile, where motor block exceeds sensory block by up to 25% [2]. This property allows researchers to dissect the relative contributions of sensory and motor pathways in pain perception, reflex arcs, or functional recovery models, a capability not achievable with balanced agents like lidocaine or sensory-sparing agents like bupivacaine.

Pharmacokinetic Modeling of High-Clearance, High-Protein-Bound Anesthetics

Etidocaine's pharmacokinetic profile—94% plasma protein binding, 1.22 L/min clearance, and 133 L volume of distribution [3]—makes it an excellent candidate for studies investigating the relationship between physicochemical properties and disposition kinetics. Its 2.6-fold higher clearance relative to bupivacaine provides a distinct comparator for modeling tissue redistribution and elimination pathways in local anesthetic pharmacology.

CNS and Cardiovascular Toxicity Comparator Studies

With a convulsive dose of 8.0 mg/kg (intermediate between lidocaine's 22.0 mg/kg and bupivacaine's 5.0 mg/kg) [4], etidocaine is a valuable reference compound for safety pharmacology studies assessing the therapeutic ratio of amino-amide local anesthetics. Its consistent CNS-to-CV toxicity ratio of 3.5-6.7 makes it a reliable benchmark for evaluating novel local anesthetic candidates and investigating mechanisms of local anesthetic systemic toxicity (LAST).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Duranest

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.